1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclohexen-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h7H,1-6,8-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSDPXWUIKTOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
-
Dehydration :
Ethyl 1-hydroxybicyclohexyl-1-carboxylate → Ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate
Conditions : Heating with formic acid under reflux. -
Hydrolysis :
Ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate → this compound
Conditions : Aqueous sodium hydroxide (NaOH) at elevated temperatures.
Alternative Approaches from Bicyclic Precursors
Proposed Pathway
-
Reformatsky Reaction :
Cyclohexanone + Ethyl chloroacetate → Ethyl β-hydroxycyclohexylacetate
Catalyst : Activated zinc and iodine in benzene/ether. -
Dehydration :
Ethyl β-hydroxycyclohexylacetate → Ethyl 1-(cyclohexen-1-yl)cyclohexane-1-carboxylate
Conditions : Thionyl chloride (SOCl₂) and pyridine. -
Hydrolysis :
As in Method 1.
Challenges
-
Steric hindrance in the bicyclic system may reduce reaction efficiency.
-
Requires optimization of zinc activation and solvent systems.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Dehydration-Hydrolysis | Ethyl 1-hydroxybicyclohexyl-1-carboxylate | Formic acid, NaOH | Reflux, aqueous hydrolysis | High purity, simple steps | Limited yield data in literature |
| Reformatsky-Based Route | Cyclohexanone, ethyl chloroacetate | Zn, I₂, SOCl₂, pyridine | Solvent-dependent, multi-step | Adaptable to diverse substrates | Low efficiency for steric hindrance |
Structural and Spectroscopic Validation
The synthesized compound has been characterized using:
-
¹H NMR (DMSO-d₆): δ 1.18–2.34 (m, 10H, cyclohexyl/cyclohexenyl), 2.35–2.40 (m, 1H, CH adjacent to COOH).
-
IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch of carboxylic acid).
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Acyl chloride derivatives.
Scientific Research Applications
Chemistry
1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for participation in diverse chemical reactions, including:
- Oxidation : The compound can be oxidized to form cyclohexanone derivatives.
- Reduction : Reduction reactions can convert it into cyclohexanol derivatives.
- Substitution Reactions : The carboxylic acid group can undergo substitution reactions to form acyl chlorides.
Biology
In biological studies, this compound is utilized for:
- Enzyme Inhibition Studies : Research has indicated its potential role in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzyme activities related to plant ethylene biosynthesis .
Medicine
Ongoing research is exploring the potential therapeutic applications of this compound. Its bioactive properties suggest it may have implications in drug development targeting metabolic disorders or other diseases .
Industry
In industrial applications, this compound is used in:
- Polymer Production : It serves as a precursor for synthesizing various polymers and industrial chemicals.
Case Studies
Recent studies have highlighted the versatility of this compound:
- Enzyme Inhibition Study : Research demonstrated that this compound could effectively inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene production in plants. This inhibition could lead to delayed ripening processes in fruits, showcasing its potential agricultural applications .
- Synthetic Pathway Development : A palladium-catalyzed protocol was developed using similar bicyclic compounds to create complex organic structures efficiently. The study emphasized the importance of such compounds in advancing synthetic methodologies within organic chemistry .
Mechanism of Action
The mechanism of action of 1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting metabolic processes . Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and chemical properties of 1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid with analogs:
Key Observations :
- 1-Cyclohexene-1-carboxylic acid (C₇H₁₀O₂) has well-documented physical properties (m.p. 38°C, b.p. 241°C) and is commercially available at 97% purity .
- Trifluoromethyl and fluorophenyl substituents significantly alter electronic properties, making these compounds useful in catalysis and medicinal chemistry .
Cyclohexenylcarboxylic Acids
- Kinetic Reactivity : Cyclohex-1-enylcarboxylic acid undergoes decarboxylative coupling reactions with diazodiphen, as shown in kinetic studies (Table I, ). The unsaturated ring facilitates resonance stabilization of intermediates, enhancing reaction rates compared to alkyl-substituted analogs .
- Synthetic Utility: The double bond in cyclohexenyl derivatives allows participation in Diels-Alder reactions, making them valuable for constructing polycyclic frameworks. For example, 3-(cyclohexen-1-yl)propionic acid was used in high-yielding syntheses of alkynones via double decarboxylative coupling .
Substituted Cyclohexanecarboxylic Acids
- Biomedical Applications : (1S,4S)-4-(formamidomethyl)cyclohexane-1-carboxylic acid () was radiolabeled with technetium-99m for imaging applications, highlighting the role of substituents in modulating bioavailability .
- Catalytic Roles : 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid acts as a catalyst in organic reactions due to its strong electron-withdrawing effects .
Biological Activity
1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid, also known by its CAS number 66500-53-6, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| CAS Number | 66500-53-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to exhibit enzyme inhibition properties, particularly affecting metabolic pathways related to lipid metabolism and inflammation.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits specific enzymes involved in lipid metabolism, which may contribute to its potential anti-inflammatory effects.
- Cell Signaling Modulation: It affects signaling pathways that regulate cell proliferation and apoptosis, suggesting a role in cancer therapy.
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antioxidant Properties: The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects: It has been shown to reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity: Preliminary studies suggest that the compound may have antimicrobial properties against certain bacterial strains.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound. Histological analysis showed decreased synovial inflammation compared to control groups.
Case Study 2: Antioxidant Activity
In another study, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated that this compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
Applications in Medicine
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy: Its ability to modulate cell signaling pathways makes it a candidate for further research in cancer treatment strategies.
- Anti-inflammatory Drugs: The compound's anti-inflammatory properties suggest potential use in developing new treatments for chronic inflammatory conditions.
Q & A
Q. How can the structure of 1-(Cyclohexen-1-yl)cyclohexane-1-carboxylic acid be confirmed using spectroscopic methods?
Answer: To confirm the structure, employ a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For MS, use high-resolution instruments like Orbitrap Elite or Q Exactive Plus Orbitrap with electrospray ionization (ESI) to analyze fragmentation patterns and molecular ions . For NMR, analyze proton and carbon spectra to identify cyclohexenyl and carboxylic acid protons, comparing chemical shifts with analogous compounds (e.g., 1-Cyclohexenecarboxylic acid, δ ~5.6 ppm for cyclohexenyl protons) . Cross-validate with FT-IR to confirm carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹).
Q. What purification techniques are effective for isolating this compound?
Answer: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate with 1% acetic acid) to separate the carboxylic acid from byproducts. For higher purity, recrystallize using a solvent pair like dichloromethane and hexane. Monitor purity via HPLC with a C18 column and UV detection at 210–220 nm .
Q. What are key considerations for optimizing the synthesis of this compound?
Answer: Optimize reaction conditions by:
- Selecting catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) for cyclohexene ring formation, as described in cyclohexene synthesis protocols .
- Controlling steric hindrance from the cyclohexenyl group by adjusting reaction temperature (80–100°C) and reaction time (6–12 hours) .
- Using inert atmospheres (N₂/Ar) to prevent oxidation of the cyclohexenyl double bond .
Q. How can researchers assess the purity and stability of this compound under varying conditions?
Answer:
- Stability testing: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to monitor degradation products.
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition temperatures >150°C expected for cyclohexane derivatives) .
- Store the compound in amber vials at –20°C under nitrogen to prevent hydrolysis of the carboxylic acid group .
Q. What safety protocols are essential when handling this compound?
Answer:
- Use PPE: Nitrile gloves, lab coats, and EN 166-certified safety goggles.
- Work in a fume hood to avoid inhalation (H335: Respiratory irritation) .
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., MS vs. NMR) be resolved for this compound?
Answer:
- MS data variability: Manually curate MS/MS spectra to distinguish between isobaric fragments (e.g., loss of COOH vs. cyclohexenyl ring cleavage) .
- NMR discrepancies: Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by cyclohexenyl ring puckering . Cross-reference with computational methods (DFT for predicted chemical shifts).
Q. What strategies optimize the hydrogenation of the cyclohexenyl group while preserving the carboxylic acid functionality?
Answer:
Q. How can enzyme inhibition studies (e.g., COX inhibition) be designed for this compound?
Answer:
Q. What mechanistic insights can be gained from studying the oxidation of this compound?
Answer:
Q. How can stereochemical challenges in derivatives of this compound be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
